Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide
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Overview
Description
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide is a chemical compound with the molecular formula C₁₀H₁₃BrN₂O₂S and a molecular weight of 305.19 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide typically involves the reaction of methyl 4-formylbenzoate with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamimidoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzoates. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide include:
- Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate
- Ethyl 4-[(carbamimidoylsulfanyl)methyl]benzoate
- Propyl 4-[(carbamimidoylsulfanyl)methyl]benzoate
Uniqueness
This compound is unique due to its hydrobromide salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its analogs .
Biological Activity
Methyl 4-[(carbamimidoylsulfanyl)methyl]benzoate hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H12BrN3O2S
- Molecular Weight : 305.19 g/mol
The compound features a benzoate moiety linked to a carbamimidoyl sulfanyl group, which is crucial for its biological activity. The hydrobromide salt form enhances its solubility in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain enzyme pathways, potentially affecting cell signaling and metabolic processes.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
These results demonstrate the compound's potential as an antimicrobial agent, particularly against gram-negative bacteria.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
The IC50 values suggest that this compound has promising cytotoxic effects, particularly in lung and cervical cancer cells.
Case Studies
-
Case Study on Anticancer Activity :
A study involving the treatment of HeLa cells with varying concentrations of the compound revealed that it induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in the sub-G1 population, confirming cell death. -
Case Study on Antimicrobial Efficacy :
In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results showed that it significantly reduced bacterial load in infected tissue samples, suggesting its potential for therapeutic applications in treating resistant infections.
Research Findings
Recent research highlights the compound's role in modulating key signaling pathways involved in inflammation and cancer progression. Notably, it has been shown to inhibit NF-kB activation, which is critical in inflammatory responses and tumorigenesis.
Properties
IUPAC Name |
methyl 4-(carbamimidoylsulfanylmethyl)benzoate;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S.BrH/c1-14-9(13)8-4-2-7(3-5-8)6-15-10(11)12;/h2-5H,6H2,1H3,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHQEXFLCMZPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC(=N)N.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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